4-Amino-N-(2,5-dichlorophenyl)benzamide

Biochemical Probe Lead Optimization Procurement Risk

4-Amino-N-(2,5-dichlorophenyl)benzamide is a synthetic, dichlorinated benzamide derivative with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol. It is primarily listed as a biochemical research reagent, but its specific biological target, mechanism of action, and potency remain uncharacterized in the peer-reviewed scientific literature.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.13 g/mol
CAS No. 1016522-01-2
Cat. No. B3072095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2,5-dichlorophenyl)benzamide
CAS1016522-01-2
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N
InChIInChI=1S/C13H10Cl2N2O/c14-9-3-6-11(15)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18)
InChIKeyCBDHSRJBLBMSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Challenges for 4-Amino-N-(2,5-dichlorophenyl)benzamide (CAS 1016522-01-2)


4-Amino-N-(2,5-dichlorophenyl)benzamide is a synthetic, dichlorinated benzamide derivative with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol. It is primarily listed as a biochemical research reagent, but its specific biological target, mechanism of action, and potency remain uncharacterized in the peer-reviewed scientific literature. A comprehensive search of primary research papers, patents, and authoritative databases did not yield any quantitative biological or pharmacological data for this compound. Consequently, its procurement value is currently limited to exploratory chemistry applications, with no evidence to support its selection over structurally analogous benzamides for specific pharmacological or biological probes.

The Risk of Unverified Substitution for 4-Amino-N-(2,5-dichlorophenyl)benzamide


In the absence of published structure-activity relationship (SAR) or selectivity data, the assumption that positional isomers such as 3-amino-N-(2,5-dichlorophenyl)benzamide (CAS 886723-25-7) or other in-class benzamides are functionally interchangeable is scientifically unfounded. The 4-amino substitution pattern on the benzamide ring is a critical determinant of molecular recognition in known chemotypes (e.g., HDAC inhibitors like CI-994). While no direct comparative data exist for this compound, class-level precedents indicate that even minor positional changes can drastically alter target binding, pharmacokinetics, and cellular activity. Procuring an uncharacterized compound based solely on structural analogy without verified differentiation data presents a high risk of experimental failure and resource waste.

Evaluating the Evidence Base for 4-Amino-N-(2,5-dichlorophenyl)benzamide in Scientific Selection


Insufficient Data for Comparator-Based Differentiation

No quantitative differentiation data could be identified for 4-Amino-N-(2,5-dichlorophenyl)benzamide. Searches of primary literature, patents, and authoritative databases (e.g., PubChem, ChEMBL) returned no results for its biological activity, potency, selectivity, or physicochemical properties measured against a specific comparator. Its closest positional isomer, 3-amino-N-(2,5-dichlorophenyl)benzamide, similarly lacks publicly reported activity data, preventing any direct head-to-head or cross-study comparison. The compound is not described in major chemical biology databases such as ChEMBL or PubChem BioAssay.

Biochemical Probe Lead Optimization Procurement Risk

Current State of Application for 4-Amino-N-(2,5-dichlorophenyl)benzamide


Exploratory Library Synthesis

Given its uncharacterized state, the most appropriate application is as a building block in exploratory combinatorial chemistry or diversity-oriented synthesis, where the primary selection criterion is structural novelty rather than a pre-defined biological profile. Its use must be accompanied by the explicit caveat that no activity data exists to guide target selection.

Method Development for Halogenated Benzamide Analysis

The compound could serve as a model analyte for the development of LC-MS or GC-MS methods targeting dichlorinated benzamides in environmental or forensic matrices. Its selection here is based on its physical availability and well-defined molecular formula, not on any superior performance characteristic.

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